d-Tetramethrin

説明

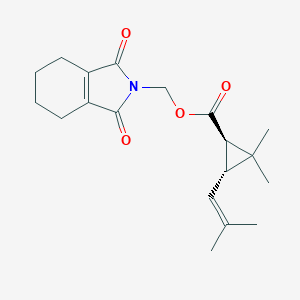

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBMCYHAMVGWJQ-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058289 | |

| Record name | Tetramethrin [(1R)-trans isomer] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

YELLOW OR BROWN VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.1 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 10 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1166-46-7, 5284-41-3, 52556-74-8, 7696-12-0 | |

| Record name | d-trans-Tetramethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1166-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-trans-Tetramethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Tetramethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Tetramethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052556748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethrin [(1R)-trans isomer] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHRIN, D-TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99PWN9P00O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Research Context and Overview of D Tetramethrin in Scientific Literature

Evolution of d-Tetramethrin Research Trajectories

The research trajectory for this compound began with its synthesis and initial evaluation as a potent insecticide. inchem.org Tetramethrin (B1681291), the parent compound of this compound, was first synthesized in 1964. inchem.org this compound itself is a specific isomeric mixture of tetramethrin, consisting of the d-cis and d-trans-chrysanthemate isomers. jst.go.jp Early research focused on establishing its efficacy against various insect pests, such as mosquitoes, flies, and cockroaches, and comparing its activity to other existing pyrethroids. jst.go.jp These initial studies highlighted its superior knockdown and flushing-out activities. jst.go.jp

Over time, the focus of research expanded to include the development of analytical methods for its detection and quantification in various matrices. This includes techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to determine its concentration and isomeric composition in technical products and environmental samples. cipac.orgcipac.orgmedcraveonline.com

More recent research has shifted towards understanding the environmental fate and toxicological effects of this compound on non-target organisms. nih.govnih.govksu.edu.tr This includes studies on its impact on aquatic life, such as fish and invertebrates, and its potential for developmental and immunotoxicity. nih.govnih.govimdea-agua.org Concerns about insecticide resistance have also prompted investigations into the mechanisms by which insects develop tolerance to this compound and other pyrethroids. nih.govmdpi.comfrontiersin.org

Current Paradigms in this compound-Related Academic Inquiry

Current academic inquiry into this compound is characterized by a multi-faceted approach that considers its efficacy, environmental impact, and the molecular mechanisms underlying its action and resistance.

Efficacy and Formulation Studies: Research continues to explore the efficacy of this compound, often in combination with other active ingredients like acetamiprid (B1664982) or synergists such as piperonyl butoxide, to enhance its insecticidal properties and manage a wider range of pests. mdpi.comresearchgate.net Studies investigate its effectiveness on different surfaces and against various insect species, including stored product pests. mdpi.comresearchgate.net

Environmental Toxicology: A significant portion of current research is dedicated to evaluating the ecotoxicological effects of this compound. Using model organisms like zebrafish, scientists are investigating its potential to cause hepatotoxicity, developmental abnormalities, and immunotoxicity. nih.govnih.gov These studies often delve into the molecular pathways affected, such as the induction of oxidative stress and apoptosis. nih.govnih.gov The persistence and degradation of this compound in the environment are also key areas of investigation. researchgate.net

Resistance Mechanisms: The development of insecticide resistance is a major challenge in pest control. Current research investigates the genetic and biochemical mechanisms underlying this compound resistance in various insect populations. nih.govmdpi.comfrontiersin.org This includes studying mutations in the target site (voltage-gated sodium channels) and the role of detoxification enzymes. mdpi.com

Analytical Method Development: There is an ongoing effort to refine and develop more sensitive and specific analytical methods for detecting this compound and its stereoisomers in complex matrices, such as environmental samples and biological tissues. cipac.orgcipac.orgmedcraveonline.comusgs.gov Chiral separation techniques are particularly important for distinguishing between the different isomers, which can have varying biological activities. imdea-agua.org

Interdisciplinary Approaches to this compound Studies

The study of this compound increasingly involves interdisciplinary collaborations, integrating knowledge from chemistry, toxicology, entomology, and molecular biology.

Chemistry and Toxicology: The synthesis of new formulations and the analysis of their toxicological profiles on non-target organisms represent a key interdisciplinary area. nih.govnih.gov For instance, chemists develop new insecticide mixtures, while toxicologists assess their impact on biological systems. mdpi.comresearchgate.net

Entomology and Molecular Biology: Understanding insecticide resistance requires a combination of entomological studies on insect populations and molecular biology techniques to identify the genetic basis of resistance. mdpi.comfrontiersin.org

Environmental Science and Analytical Chemistry: Assessing the environmental fate of this compound involves collaboration between environmental scientists who study its distribution and persistence in ecosystems, and analytical chemists who develop the methods to measure it. medcraveonline.comksu.edu.tr

A recent study on the developmental neurotoxicity of pyrethroids highlights this interdisciplinary nature, combining in vitro data with physiologically-based kinetic modeling to assess human health risks. oup.com Similarly, research on the effects of this compound on zebrafish development and immune systems integrates toxicological endpoints with molecular analyses of gene expression. nih.gov

Interactive Data Table: Research Focus on this compound

| Research Area | Key Focus | Examples of Research Findings |

| Insecticidal Efficacy | Evaluation of knockdown and killing activity against various pests. | This compound shows strong knockdown activity against houseflies, mosquitoes, and cockroaches. jst.go.jp Its efficacy can be influenced by the surface it is applied to. mdpi.com |

| Analytical Chemistry | Development of methods for detection and quantification. | Gas chromatography and HPLC are standard methods for analyzing this compound content and isomer ratio. cipac.orgcipac.org |

| Environmental Toxicology | Assessment of effects on non-target organisms. | Studies in zebrafish have shown that this compound can induce liver toxicity and affect development. nih.govnih.gov |

| Resistance Studies | Investigation of mechanisms of insecticide resistance. | Resistance in some insect species is linked to mutations in the sodium channel gene and increased metabolic detoxification. mdpi.com |

| Neurotoxicity | Examination of effects on the nervous system. | This compound, as a Type I pyrethroid, acts on sodium channels in the nervous system of insects. wefco-africa.co.zaregulations.gov |

Advanced Synthetic Methodologies and Chemical Biology Research Pertaining to D Tetramethrin

Enantioselective Synthesis Strategies for d-Tetramethrin Isomers

The synthesis of this compound involves the esterification of a specific stereoisomer of chrysanthemic acid with N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide. inchem.org The term "this compound" typically refers to a racemic mixture of the cis/trans isomers, with the [1R]-isomers being responsible for the insecticidal activity. The development of enantioselective synthesis strategies is crucial for producing the biologically active isomers while minimizing the formation of less active or inactive ones.

Catalytic asymmetric synthesis has become a cornerstone of modern chemistry for creating enantiomerically pure molecules. frontiersin.orgrsc.org These methods utilize a small amount of a chiral catalyst to generate large quantities of a chiral product with high enantiomeric excess.

In the context of this compound, the primary chiral center of interest is within the chrysanthemic acid moiety. The key challenge is the asymmetric construction of the cyclopropane (B1198618) ring. Research in pyrethroid synthesis has explored various catalytic approaches:

Asymmetric Cyclopropanation: A prominent strategy involves the reaction of a diazoacetate with a suitable alkene, catalyzed by a chiral transition metal complex, often based on rhodium or copper. The chiral ligands coordinated to the metal center orchestrate the approach of the reactants, directing the formation of one enantiomer of the cyclopropane ring over the other.

Kinetic Resolution: Another approach is the kinetic resolution of a racemic mixture of chrysanthemic acid or its precursors. In this process, a chiral catalyst selectively reacts with one enantiomer, allowing the other to be separated. For example, enzymes like lipases can be used to selectively esterify one enantiomer of a racemic alcohol precursor, a key strategy in biocatalysis.

While specific, large-scale industrial applications of these methods for this compound are proprietary, the principles are well-established in the synthesis of complex chiral molecules, including other pyrethroids. frontiersin.org

Chiral auxiliary-mediated synthesis is a classical yet powerful method for controlling stereochemistry. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding an enantiomerically enriched product.

For the synthesis of the chrysanthemic acid component of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the cyclopropane ring. For instance, an achiral olefin could be functionalized with a chiral auxiliary to guide a subsequent intramolecular cyclization or an intermolecular addition reaction, thereby setting the desired stereochemistry. After the key stereocenter is established, the auxiliary is removed and can often be recovered for reuse. This method provides a reliable, albeit often less atom-economical, alternative to catalytic methods for achieving high levels of stereocontrol.

Novel Analogues and Derivatives Research

The modification of the this compound structure is a key area of research aimed at enhancing insecticidal potency, broadening the spectrum of activity, and improving environmental or toxicological profiles.

Structure-Activity Relationship (SAR) studies aim to identify the correlation between a molecule's chemical structure and its biological activity. pharmadigests.comyoutube.com For pyrethroids like this compound, SAR studies have provided critical insights into the features that govern insecticidal efficacy.

Key findings from SAR studies on pyrethroids include:

The Acid Moiety: The stereochemistry of the cyclopropanecarboxylic acid (chrysanthemic acid) is paramount. The (1R)-configuration is generally essential for high insecticidal activity. Modifications to the isobutenyl side chain can modulate potency and metabolic stability.

The Alcohol Moiety: The alcohol component also plays a crucial role. For tetramethrin (B1681291) analogues, research has shown a relationship between the lipophilicity and molecular volume of substituents and the resulting knockdown potency. nih.gov Changes to the 3,4,5,6-tetrahydrophthalimide (B1345106) group can significantly impact how the molecule interacts with the target site in the insect's nervous system.

The Ester Linkage: The ester bond connecting the acid and alcohol moieties is a site of metabolic attack by insects. While essential for the correct spatial arrangement, modifications to create more stable linkages, such as ether bonds, have been explored in other pyrethroid analogues. nih.gov

These studies utilize computational chemistry and extensive biological screening of newly synthesized analogues to build predictive models for designing more effective insecticides. researchgate.net

Table 1: SAR Insights for Pyrethroid Modifications

| Molecular Part | Modification Strategy | Effect on Activity |

| Acid Moiety | Varying substituents on the vinyl group | Modulates potency and metabolic stability |

| Alcohol Moiety | Altering the N-substituted ring system | Impacts lipophilicity and knockdown speed nih.gov |

| Stereochemistry | Synthesis of specific isomers (e.g., 1R, trans) | Crucial for high insecticidal efficacy |

To improve safety and environmental persistence, research has focused on advanced formulation technologies, including pro-pesticide and controlled-release systems. iaea.orgnih.gov

Pro-pesticide Approach: A pro-pesticide is a chemically modified, inactive form of a pesticide that is converted into the active form under specific environmental conditions or within the target organism. This approach can reduce non-target exposure and improve stability. For this compound, a pro-pesticide might involve modifying the ester linkage to be cleaved only by specific insect enzymes, theoretically increasing its selectivity.

Controlled Release Formulations: This technology aims to release the active ingredient slowly over time, maintaining an effective concentration for a longer period and reducing the amount of pesticide needed. nih.gov Research in this area for pesticides like cypermethrin (B145020) has utilized various carriers:

Polymer Nanoparticles: Encapsulating the pesticide within biodegradable polymer nanoparticles.

Microcapsules: Creating small shells around droplets of the pesticide.

Porous Materials: Loading the pesticide into porous structures like silica (B1680970) or metal-organic frameworks (MOFs), which can be designed for stimulus-responsive release (e.g., triggered by pH or temperature). nih.govmdpi.com

These strategies offer the potential to make this compound formulations more efficient and environmentally benign by protecting the active ingredient from premature degradation and ensuring it is released at the desired time and location. mdpi.com

Biocatalysis and Biotransformation in this compound Synthesis

Biocatalysis, the use of natural catalysts like enzymes, and biotransformation, the use of whole microbial cells, offer green and highly selective alternatives to traditional chemical processes. academie-sciences.frmdpi.com

In the context of this compound, these approaches are relevant in two main areas:

Synthesis: Enzymes, particularly lipases, are highly effective at catalyzing esterification reactions. They can exhibit high enantioselectivity, making them ideal for the kinetic resolution of racemic alcohols or acids used in the synthesis. For example, a lipase (B570770) could selectively esterify the (1R)-chrysanthemic acid from a racemic mixture, providing a direct route to the desired active precursor. This can simplify the synthesis and avoid the use of harsh chemical reagents.

Metabolism and Degradation: Understanding how organisms metabolize this compound is crucial. Studies have shown that mammalian systems, through liver enzymes, primarily degrade tetramethrin via ester cleavage (hydrolysis). inchem.org The enzymatic systems responsible for this biotransformation involve microsomal esterases. inchem.org This knowledge is not only important for safety assessment but also informs the design of novel analogues that might be more resistant to metabolic degradation in insects, thereby increasing their potency. Research into the microbial degradation of pyrethroids also opens pathways for bioremediation of contaminated sites.

Molecular and Cellular Mechanisms of Action Research of D Tetramethrin

Elucidation of Voltage-Gated Sodium Channel Interactions

The principal mechanism of d-Tetramethrin's insecticidal action is the disruption of the normal function of voltage-gated sodium channels. herts.ac.uk By binding to these channels, it modifies their gating kinetics, leading to prolonged depolarization of the neuronal membrane, repetitive firing, and eventual paralysis of the insect. mdpi.com

While specific molecular docking studies exclusively for this compound are not extensively available in public literature, homology modeling and docking studies for other pyrethroids have elucidated the likely binding sites. These insecticides are predicted to bind within a hydrophobic cavity on the sodium channel protein. mdpi.comresearchgate.net These computational models, based on the crystal structure of voltage-gated potassium channels, suggest that pyrethroids interact with a receptor site formed by the interface of different domains of the sodium channel alpha-subunit. mdpi.com

Two putative pyrethroid receptor sites, termed PyR1 and PyR2, have been proposed based on computational modeling. nih.gov The binding of pyrethroids is thought to stabilize the open state of the channel, which is consistent with the electrophysiological observation of prolonged sodium currents. mdpi.comacs.org The binding site is believed to be located in a lipid-exposed interface formed by the S4-S5 linker helix in domain II and the S5 and S6 helices of domains II and III. researchgate.net The specific orientation and interaction of the this compound molecule within this pocket would determine its precise modulatory effect on channel gating.

Electrophysiological studies have provided direct evidence of this compound's effect on neuronal membrane potentials. Using voltage-clamp techniques on neuroblastoma cells and single-channel patch-clamp recordings on rat hippocampal neurons, researchers have demonstrated that tetramethrin (B1681291) markedly prolongs the open time of individual sodium channels without altering their conductance. nih.govnih.gov

The modification of sodium channels by tetramethrin appears to occur in an all-or-none fashion. nih.gov In the presence of tetramethrin, a population of sodium channels exhibits remarkably slow kinetics. nih.gov This leads to a significantly prolonged sodium current during a step depolarization and the appearance of a large, slowly decaying "tail current" upon repolarization of the membrane. nih.gov This prolonged influx of sodium ions is the underlying cause of the repetitive firing observed in neurons exposed to Type I pyrethroids. herts.ac.uk

Comparative studies have shown that while both Type I (e.g., tetramethrin) and Type II (e.g., deltamethrin) pyrethroids cause persistent opening of sodium channels, the duration of these openings is significantly shorter for tetramethrin-modified channels compared to those modified by deltamethrin (B41696). nih.gov

| Parameter | Observation with this compound | Reference Neuron/Cell Type |

| Channel Open Time | Markedly prolonged | N1E-115 Neuroblastoma Cells |

| Single Channel Conductance | Not altered | N1E-115 Neuroblastoma Cells |

| Sodium Current | Markedly prolonged during depolarization | Crayfish Giant Axons |

| Tail Current | Large and prolonged upon repolarization | Crayfish Giant Axons |

| Channel Activation/Inactivation | Modified channels exhibit remarkably slow kinetics | Crayfish Giant Axons |

Mutations in the gene encoding the voltage-gated sodium channel are a primary mechanism of resistance to pyrethroid insecticides, a phenomenon known as knockdown resistance (kdr). nih.gov These mutations typically occur in regions of the channel protein that are thought to be involved in pyrethroid binding or in allosterically coupled domains that affect the binding site's conformation.

Several key mutations have been identified that reduce the sensitivity of the sodium channel to pyrethroids. While specific quantitative data for this compound is limited, the effects of these mutations on other Type I pyrethroids, such as permethrin (B1679614), provide strong indications of their impact on this compound sensitivity. The classic kdr mutation, L1014F, located in the S6 transmembrane segment of domain II, has been shown to confer a high level of resistance to both Type I and Type II pyrethroids. nih.gov Other substitutions at this locus, such as L1014H and L1014S, also provide resistance, with varying degrees of effectiveness against different pyrethroids. nih.gov

| Mutation (House Fly Numbering) | Location | Associated Resistance to Pyrethroids |

| L1014F/H/S | Domain II, S6 | High resistance to DDT and pyrethroids. nih.gov |

| M918T | Domain II, S4-S5 linker | "Super-kdr" phenotype, high resistance levels. |

| T929I | Domain II, S5 | Confers resistance to DDT and pyrethroids. mdpi.com |

| V1016G/I | Domain II, S6 | Confers moderate resistance to pyrethroids. nih.govnih.gov |

| F1534C | Domain III, S6 | Confers resistance to DDT and deltamethrin. semanticscholar.org |

Interactions with Other Neurotransmitter Systems

While the primary target of this compound is the voltage-gated sodium channel, some research has explored potential secondary interactions with other neurotransmitter systems.

The γ-aminobutyric acid (GABA) receptor-chloride ionophore complex is a known target for some insecticides. nih.gov However, the interaction of pyrethroids with this system is generally considered a secondary effect, particularly for Type I pyrethroids like this compound. Research indicates that pyrethroids have a much lower affinity for the GABA receptor complex compared to voltage-gated sodium channels. nih.gov Any significant modulation of GABA-gated chloride channels by pyrethroids typically occurs at concentrations much higher than those required to affect sodium channels. epa.gov Therefore, it is unlikely to be a physiologically relevant mechanism of action for this compound at typical exposure levels.

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) and is the primary target of organophosphate and carbamate (B1207046) insecticides. The mode of action of pyrethroids is fundamentally different. Studies investigating the effect of tetramethrin on acetylcholine metabolism have found no treatment-related effects on acetylcholinesterase activity. This confirms that this compound does not act as an acetylcholinesterase inhibitor and that its neurotoxic effects are not mediated through the cholinergic system. herts.ac.uk

Cellular Signaling Pathway Perturbations by this compound

The insecticidal efficacy and potential off-target effects of this compound are rooted in its ability to interfere with fundamental cellular signaling processes. This interference can lead to a cascade of downstream events, ultimately compromising cellular function and viability. Key areas of research have centered on its impact on calcium signaling and the balance between oxidative stress and antioxidant defenses.

Calcium Homeostasis Disruption Research

Research specifically investigating the disruption of intracellular calcium homeostasis by this compound is limited. However, some studies on the broader class of pyrethroids suggest that interference with calcium signaling can be a component of their mechanism of action, though effects vary significantly between different compounds. nih.govresearchgate.net Pyrethroids can influence calcium signaling indirectly by acting on voltage-gated sodium channels, which leads to membrane depolarization and subsequent activation of voltage-gated calcium channels. nih.gov

Oxidative Stress Induction and Antioxidant Response Studies

A significant mechanism of this compound's toxicity in non-target organisms is the induction of oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage.

A 2024 study using zebrafish as a model organism demonstrated that this compound exposure leads to severe liver damage (hepatotoxicity) by inducing oxidative stress. nih.gov In this research, zebrafish exposed to this compound exhibited significant lipid accumulation, decreased glycogen (B147801) levels, and the presence of vacuoles and nuclear distortion in liver cells. nih.gov These cellular damages are indicative of oxidative injury. The study confirmed that this compound exposure induced apoptosis (programmed cell death) and inflammation in the zebrafish, linking these effects to the overproduction of ROS. nih.gov The findings suggest that oxidative stress is a key pathway through which this compound exerts its toxic effects on aquatic vertebrates. nih.gov

The cellular response to this induced stress involves the activation of antioxidant defense systems. However, high concentrations or prolonged exposure to toxicants like this compound can overwhelm these defenses, leading to cellular damage. The damage to lipids (lipid peroxidation), proteins, and DNA are endpoint biomarkers for the effects of pesticide-induced oxidative stress. nih.gov

Table 1: Effects of this compound on Oxidative Stress-Related Biomarkers in Zebrafish

| Biomarker/Observation | Effect of this compound Exposure | Cellular Consequence | Reference |

| Reactive Oxygen Species (ROS) | Induction | Increased oxidative damage to cellular components | nih.gov |

| Lipid Accumulation | Significant increase in liver cells | Indicator of metabolic dysfunction and cellular stress | nih.gov |

| Glycogen Levels | Significant decrease in the liver | Impairment of energy metabolism | nih.gov |

| Apoptosis-related genes | Upregulation | Increased programmed cell death | nih.gov |

| Inflammation-related genes | Upregulation | Promotion of inflammatory responses | nih.gov |

Comparative Mechanistic Studies Across Target and Non-Target Organisms

The mechanisms of action for this compound differ significantly between target organisms (insects) and non-target organisms (such as fish and mammals). This disparity is the basis for its selective toxicity, which is a desirable trait for an insecticide.

In target insects, the primary mode of action of this compound, like other pyrethroids, is its effect on the nervous system. researchgate.netindexcopernicus.com It specifically targets voltage-gated sodium channels in nerve cell membranes, modifying their gating kinetics. nih.govresearchgate.net This action prolongs the opening of the sodium channels, leading to a sustained influx of sodium ions, which causes repetitive nerve firing and prolonged membrane depolarization. uu.nlnih.gov The result is hyperexcitation of the nervous system, followed by paralysis and ultimately the death of the insect. nih.govresearchgate.net

In contrast, the toxicity in non-target organisms often involves different primary mechanisms. While pyrethroids can also affect the nervous system of vertebrates, mammals have a much greater capacity to metabolize and excrete these compounds compared to insects, contributing to their lower systemic toxicity. uu.nlpharmahealthsciences.net

Studies on non-target aquatic species, such as zebrafish, show that a key mechanism of this compound toxicity is the induction of oxidative stress, particularly in the liver. nih.gov This leads to hepatotoxicity, metabolic dysfunction, and cellular damage through pathways distinct from the primary neurotoxic action seen in insects. nih.gov Similarly, chronic exposure in rodents has shown systemic effects including changes in liver and kidney weight, indicating organ-specific toxicity rather than acute neurotoxicity as the primary outcome. who.int

This difference in the primary toxic mechanism—neurotoxicity in insects versus organ-specific, oxidative stress-mediated toxicity in some vertebrates—is a crucial aspect of this compound's toxicological profile. The high toxicity of pyrethroids to fish and other aquatic organisms is a significant environmental consideration, as their metabolic pathways for detoxification are less efficient than those in mammals and birds. pharmahealthsciences.netresearchgate.netunl.edu

Advanced Studies on Biological Efficacy and Selectivity of D Tetramethrin

In-depth Investigations of Insecticidal Spectrum and Potency

D-Tetramethrin is a Type I synthetic pyrethroid insecticide valued for its rapid knockdown effect on a broad spectrum of insect pests. epa.gov Its potency is intrinsically linked to its interaction with the insect's nervous system, and its efficacy can vary significantly based on the target species and its developmental stage.

The primary molecular target of this compound and other pyrethroids is the voltage-gated sodium channel (VGSC) in the neuronal membranes of insects. ljmu.ac.ukresearchgate.net These channels are crucial for the propagation of nerve impulses. This compound binds to the VGSC, preventing its normal closure after activation. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing, hyperexcitation, paralysis, and ultimately the death of the insect. ljmu.ac.ukwho.int

The molecular basis for species-specific susceptibility lies in several factors:

Differential Target Site Sensitivity: The VGSCs of insects are inherently more sensitive to pyrethroids than those of mammals. inchem.orgresearchgate.net Studies have shown that insect sodium channels can be over 1,000 times more sensitive to pyrethroids than their mammalian counterparts. researchgate.netnih.gov Astonishingly, the modification of as little as 0.6% to 1% of the total sodium channel population by tetramethrin (B1681291) is sufficient to induce the severe neurotoxic symptoms observed in insects. researchgate.netcdc.gov

VGSC Structural Variations: The specific amino acid sequences of the VGSC protein can differ among insect species. Research has identified distinct pyrethroid receptor sites on the insect sodium channel. pnas.org For instance, studies on honeybee (Apis mellifera) antennal lobe neurons revealed a differential sensitivity to tetramethrin compared to other pyrethroids like cypermethrin (B145020), suggesting that neuron-specific channel properties influence susceptibility. plos.org

Resistance-Associated Mutations: The development of resistance in certain insect populations is a clear indicator of species-specific susceptibility. "Knock-down resistance" (kdr) is a well-documented mechanism caused by single amino acid substitutions in the VGSC gene. ljmu.ac.uknih.gov These mutations can reduce the binding affinity of pyrethroids to the sodium channel, thereby decreasing the insecticide's efficacy against the resistant strain. nih.gov

Research on different insect species highlights varying susceptibility. For example, Tenebrio molitor has been shown to be more susceptible to a this compound formulation than Alphitobius diaperinus across various tested surfaces and conditions. nih.gov

The effectiveness of this compound is not uniform across an insect's life cycle. Research indicates that susceptibility can be highly dependent on the developmental stage, with larvae and adults often exhibiting different mortality rates.

Studies on stored product pests have provided clear evidence of this phenomenon. In an evaluation of a formulation containing this compound, acetamiprid (B1664982), and piperonyl butoxide against the khapra beetle (Trogoderma granarium), adult mortality reached 96.7% after a 7-day exposure, while larval mortality was significantly lower. researchgate.net Similar findings were reported for the lesser mealworm, Alphitobius diaperinus, where the same formulation was highly effective against small larvae but showed low to moderate efficacy against large larvae. mdpi.com This suggests that physiological and biochemical differences between developmental stages, such as cuticle thickness, metabolic enzyme activity, and target site expression, play a critical role in determining the ultimate efficacy of the insecticide.

| Insect Species | Developmental Stage | Mortality (%) After 7 Days | Reference |

|---|---|---|---|

| Trogoderma granarium (Khapra Beetle) | Adult | 96.7% | researchgate.net |

| Larva | <84.4% | researchgate.net | |

| Alphitobius diaperinus (Lesser Mealworm) | Small Larva | 84.4% - 100% | mdpi.com |

| Large Larva | <67.8% | mdpi.com |

Mechanisms of Selectivity Towards Target Organisms

The high degree of selective toxicity of this compound, being substantially more toxic to insects than to mammals, is a key feature of its utility and is attributed to a combination of physiological and biochemical differences. inchem.org

Target Site Sensitivity: As detailed previously, the most significant factor is the profound difference in sensitivity of the voltage-gated sodium channels between insects and mammals, with insect channels being far more susceptible. inchem.orgresearchgate.netnih.gov

Metabolic Detoxification: Mammals possess highly efficient metabolic systems, particularly in the liver, that rapidly detoxify pyrethroids. inchem.org The primary pathway is ester hydrolysis by carboxylesterase enzymes, which cleave the molecule into inactive acid and alcohol components that are then further metabolized and excreted. inchem.org Insects also possess detoxification enzymes, but they are generally less efficient than those in mammals. annualreviews.org

Temperature Dependence: The neurotoxic action of Type I pyrethroids like tetramethrin exhibits a negative temperature coefficient, meaning they are more potent at lower temperatures. inchem.org This enhances their efficacy against poikilothermic ("cold-blooded") insects, whose body temperatures are typically lower than those of homeothermic ("warm-blooded") mammals. inchem.org

Body Size and Absorption: The smaller body size of insects leads to a larger surface-area-to-volume ratio. This can facilitate more rapid penetration of the insecticide to the target nervous system before extensive metabolic detoxification can occur. inchem.org

Synergistic and Antagonistic Interactions with Other Bioactive Compounds

The biological efficacy of this compound can be significantly altered when it is combined with other chemical compounds. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the effect is reduced.

The most well-documented synergistic interaction for this compound is with piperonyl butoxide (PBO). vfu.czvfu.cz PBO is not significantly insecticidal on its own but dramatically enhances the potency of pyrethroids. liverpool.ac.uknih.gov

The biochemical basis for this synergism is the inhibition of the insect's metabolic detoxification enzymes. plos.org PBO functions by blocking the activity of key enzyme families, primarily:

Cytochrome P450 monooxygenases (MFOs)

Carboxylesterases

These enzymes are the insect's primary defense mechanism for breaking down xenobiotics like insecticides. liverpool.ac.ukplos.org By inhibiting these enzymes, PBO prevents or slows the metabolic degradation of this compound. This results in a higher concentration of the active insecticide reaching the target sodium channels and persisting for a longer duration, leading to a substantial increase in knockdown and mortality. vfu.czvfu.cznih.gov This synergistic effect is so reliable that many commercial formulations intentionally combine this compound with PBO to increase efficacy and help manage insect populations that may have developed metabolic resistance. epa.govnih.govresearchgate.net

| Pyrethroid | Effect of PBO Addition | Biochemical Mechanism | Reference |

|---|---|---|---|

| This compound | Extensively promotes knockdown and killing effect | Inhibition of cytochrome P450 and esterase enzymes | vfu.cz, vfu.cz, nih.gov |

| Deltamethrin (B41696) | Increases biological activity and mortality to 100% in some populations | Inhibition of detoxification enzymes | vfu.cz |

| Permethrin (B1679614) | Significantly increases knockdown and mortality values | Inhibition of detoxification enzymes | vfu.cz |

Resistance Evolution and Management Research Pertaining to D Tetramethrin

Molecular Mechanisms of Resistance Development

Insects have evolved sophisticated molecular defense systems to counteract the toxic effects of insecticides like d-Tetramethrin. These mechanisms can be broadly categorized into two main types: alterations in the target site of the insecticide and enhanced metabolic detoxification. mdpi.comnih.gov

Target-Site Insensitivity (kdr/super-kdr) Mutations Research

The primary target for pyrethroid insecticides, including this compound, is the voltage-gated sodium channel (VGSC) in the insect's nervous system. mdpi.comnih.gov Target-site insensitivity, commonly known as knockdown resistance (kdr), is a major mechanism of resistance conferred by point mutations in the VGSC gene. plos.orgd-nb.info These mutations reduce the binding affinity of the pyrethroid molecule to the sodium channel, thereby diminishing its neurotoxic effect. acs.org

The most well-characterized kdr mutation is the substitution of Leucine to Phenylalanine (L1014F) in domain II of the VGSC. acs.orgfrontiersin.org This mutation has been identified in numerous insect species. Further mutations, sometimes occurring in combination with L1014F, can confer even higher levels of resistance, a phenomenon termed "super-kdr". acs.org An example is the M918T mutation, which, in conjunction with L1014F, can significantly decrease the sensitivity of the sodium channel to pyrethroids. mdpi.comacs.org Other significant mutations associated with pyrethroid resistance across various insect species include F1534C, V1016G/I, and T929I. mdpi.complos.orgplos.org

Research on housefly (Musca domestica) populations from Jhang, Pakistan, has specifically investigated resistance to tetramethrin (B1681291) and its link to kdr genetics. Bioassays revealed the highest resistance ratio for tetramethrin compared to other pyrethroids tested. frontiersin.orgfrontiersin.org Molecular analysis of these populations identified the presence of the kdr allele. The study categorized populations based on their kdr genotype, revealing a mix of homozygous susceptible (+/+), heterozygous (+/−), and homozygous resistant individuals. frontiersin.orgfrontiersin.org The presence of heterozygous individuals is a significant concern for resistance management, as simple Mendelian genetics predicts that these populations will produce homozygous resistant offspring, further increasing the frequency of the resistance allele in the field. frontiersin.org

Table 1: Tetramethrin Resistance and kdr Genotype Frequencies in Musca domestica Populations Data sourced from research conducted in Jhang, Pakistan. frontiersin.orgfrontiersin.org

Metabolic Resistance Mechanisms

Metabolic resistance involves the enhanced detoxification of insecticides by various enzyme systems before they can reach their target site. scielo.br This is a critical defense mechanism for insects and often leads to cross-resistance between different insecticide classes. scielo.brmdpi.com The three primary enzyme families implicated in pyrethroid resistance are Cytochrome P450 monooxygenases, esterases, and Glutathione (B108866) S-Transferases. nih.gov

Cytochrome P450s (P450s) are a diverse superfamily of enzymes that play a central role in the oxidative metabolism of a vast range of foreign compounds, including insecticides. mdpi.comannualreviews.org Increased P450 activity is a primary mechanism of metabolic resistance to pyrethroids. pnas.org This is typically achieved through the constitutive overexpression of specific P450 genes in resistant insect strains. mdpi.compnas.org

The involvement of P450s in resistance can be demonstrated through the use of synergists like piperonyl butoxide (PBO), which acts as an inhibitor of P450 activity. pnas.org A significant increase in insecticide mortality after pre-exposure to PBO suggests that P450-mediated detoxification is a key resistance mechanism. pnas.orgresearchgate.net For instance, in a highly deltamethrin-resistant strain of the red flour beetle, Tribolium castaneum, resistance was almost entirely suppressed by PBO. pnas.org Subsequent research identified a specific P450 gene, CYP6BQ9, whose overexpression was positively correlated with the level of deltamethrin (B41696) resistance. pnas.org Similarly, P450s such as CYP6P9a and CYP6P9b have been shown to metabolize pyrethroids like permethrin (B1679614) and deltamethrin in the major malaria vector Anopheles funestus. lstmed.ac.uk While specific studies focusing solely on this compound are less common, the well-documented role of P450s in detoxifying other pyrethroids strongly indicates their involvement in resistance to this compound as well.

Esterases (EST) are another major family of detoxification enzymes that confer resistance to pyrethroids, which contain an ester bond susceptible to hydrolysis. scielo.br Esterase-mediated resistance can occur through two primary mechanisms: quantitative changes (overexpression of the enzyme) or qualitative changes (mutations leading to a more efficient enzyme). mdpi.comnih.gov

Overproduction of esterases can lead to increased sequestration of the insecticide, where the enzyme binds to the pyrethroid molecule, effectively preventing it from reaching the VGSC target. mdpi.com Alternatively, point mutations in the active site of an esterase can enhance its catalytic activity, leading to faster hydrolysis and detoxification of the insecticide. mdpi.comnih.gov This mechanism has been extensively studied in various pests. For example, increased esterase activity has been linked to pyrethroid resistance in the common bed bug, Cimex lectularius, and various mosquito species. scielo.brentostudio.it As with P450s, the fundamental role of esterases in detoxifying the pyrethroid class of insecticides makes them a highly probable contributor to this compound resistance in exposed insect populations. scielo.br

Glutathione S-Transferases (GSTs) are multifunctional enzymes known for their role in detoxifying a wide array of xenobiotics. scielo.brcabidigitallibrary.org In the context of insecticide resistance, GSTs can act directly by metabolizing the insecticide or indirectly by protecting the insect from oxidative stress induced by insecticide exposure. nih.gov

Direct evidence for the involvement of GSTs in resistance to this compound comes from research on the blood-sucking insect Triatoma infestans. A study demonstrated that topical application of a sublethal dose of tetramethrin resulted in a significant increase (187%) in GST-specific enzyme activity. scielo.br This induction of GST activity suggests a direct role in the detoxification of the compound. GSTs can also contribute to resistance by conjugating glutathione to the insecticide or its metabolites, rendering them more water-soluble and easier to excrete. researchgate.net Furthermore, some GSTs are thought to play a sequestration role, binding to pyrethroids and preventing them from reaching their neurological target. researchgate.net

Table 2: Summary of Molecular Resistance Mechanisms to Pyrethroids

Genetic Basis and Population Genetics of this compound Resistance

Insecticide resistance is an evolutionary process driven by the selection of individuals with heritable traits that allow them to survive insecticide exposure. ufl.edu The genetic basis of this resistance can be simple, involving a single gene (monogenic), or complex, involving multiple genes (polygenic). nih.gov

For target-site insensitivity, the genetic basis is often monogenic or oligogenic, relating to specific mutations in the VGSC gene. plos.org Population genetics studies track the frequency of these resistance alleles (e.g., kdr mutations) in field populations. For example, research on Aedes aegypti has documented high frequencies of the F1534C and V1016I kdr alleles in populations resistant to deltamethrin, demonstrating how continuous insecticide pressure selects for and increases the prevalence of these mutations. plos.org A decade-long study in the USA on bed bugs (Cimex lectularius) showed a significant increase in the frequency of kdr mutations over time, corresponding with the widespread use of pyrethroids. tamu.edu

The genetic basis of metabolic resistance is often more complex. It can involve mutations in the regulatory regions of detoxification genes, leading to their overexpression, or gene amplification, where the number of copies of a detoxification gene increases in the genome. nih.govnih.gov

The study on houseflies in Pakistan provides a snapshot of the population genetics of tetramethrin resistance. frontiersin.orgfrontiersin.org By identifying individuals that were homozygous susceptible, heterozygous, and homozygous resistant for the kdr allele, the research highlights the genetic variability within and between populations. The presence of a significant number of heterozygous individuals indicates that the resistance allele is established in the population's gene pool. frontiersin.org Under continued selection pressure from this compound or other pyrethroids, the frequency of the homozygous resistant genotype is expected to increase, leading to control failures. ufl.edufrontiersin.org Understanding the genetic basis and the dynamics of resistance alleles in pest populations is fundamental for designing effective resistance management strategies, such as rotating insecticides with different modes of action to reduce selection pressure for any single mechanism. ufl.edu

Allele Frequencies and Geographic Distribution of Resistance Mutations

Research into this compound resistance often centers on mutations in the voltage-gated sodium channel (VGSC) gene, the target site for pyrethroids. These mutations, commonly known as knockdown resistance (kdr) mutations, reduce the sensitivity of the insect's nervous system to the insecticide. nih.govmdpi.com The distribution and frequency of these resistance alleles vary significantly among different insect species and geographical locations, driven by local insecticide selection pressures. nih.govnih.gov

The most frequently studied kdr mutations that confer resistance to pyrethroids like this compound include substitutions at specific amino acid positions, such as L1014F, L1014S, V1016G, and F1534C. mdpi.comnih.govplos.org For instance, in Aedes aegypti mosquitoes, the F1534C mutation is widespread in Asia, while the V1016G mutation is also prevalent in the region. nih.govplos.orgbiorxiv.org Studies in India have identified five distinct kdr mutations (S989P, V1016G, T1520I, F1534C, and F1534L), with F1534C being the most dominant in several major cities. nih.govplos.org In Europe, the V1016G mutation in Aedes albopictus has been identified in multiple countries, including Italy, France, Spain, and Turkey, indicating a widespread, albeit sometimes low-frequency, presence of this resistance allele. nih.gov

In house fly (Musca domestica) populations in Saudi Arabia, three VSSC resistance alleles—kdr (T929 + 1014F), kdr-his (T929 + 1014H), and Type 1B (929I + 1014F)—were identified, with Type 1B being the most dominant in the populations studied. nih.gov Similarly, in the malaria vector Anopheles stephensi in India, both L1014F and L1014S mutations have been recorded, but their distribution is focal, with different alleles predominating in different regions. oup.com This geographical variation underscores that resistance evolution is a local phenomenon, heavily influenced by the history of insecticide use in a specific area. nih.govnih.gov

Table 1: Geographic Distribution and Frequency of Key kdr Mutations Associated with Pyrethroid Resistance

Gene Duplication and Regulatory Element Studies in Resistant Strains

Beyond point mutations, a significant mechanism of resistance is the increased metabolism of insecticides, often driven by the overexpression of detoxification enzymes. peercommunityjournal.org Gene duplication, particularly of cytochrome P450 (CYP) genes, is a key genomic event leading to this overexpression. peercommunityjournal.orgnih.govnih.gov

Research on pyrethroid-resistant strains of the malaria vector Anopheles funestus has identified tandem duplications of P450 genes, such as CYP6P9 and CYP6P4, as being strongly associated with resistance. nih.govnih.gov In resistant females, these genes were found to be overexpressed by as much as 25- and 51-fold, respectively. nih.govnih.gov Subsequent research confirmed that increased expression of the duplicated genes CYP6P9a and CYP6P9b is a primary driver of pyrethroid resistance in An. funestus populations in southern Africa. pnas.org

In Aedes aegypti, a large genomic duplication of approximately 220 kilobases was found to enhance the expression of a cluster of contiguous P450 genes, contributing to deltamethrin resistance in a strain lacking major kdr mutations. peercommunityjournal.org This demonstrates that metabolic resistance via gene amplification can evolve independently of target-site resistance. Studies have also pointed to duplications in the voltage-gated sodium channel gene itself as another mechanism contributing to resistance in Ae. aegypti. nih.gov

Regulatory elements also play a crucial role. The insertion of a specific retrotransposon element in the upstream region of the CYP6G1 gene in Drosophila melanogaster has been linked to its overexpression and subsequent resistance to DDT, an organochlorine that shares a target site with pyrethroids. researchgate.net This highlights that changes in non-coding, regulatory DNA can be a powerful driver of metabolic resistance.

Molecular Diagnostics for Resistance Detection

The identification of specific genetic mutations responsible for resistance has enabled the development of molecular diagnostic tools. These tools allow for rapid and accurate monitoring of resistance allele frequencies in pest populations, providing crucial information for resistance management strategies. biorxiv.orgwho.intcdc.gov

Various polymerase chain reaction (PCR)-based methods are widely used to detect kdr mutations. These techniques include:

Allele-Specific PCR (AS-PCR): This method uses primers designed to specifically amplify either the susceptible (wild-type) or resistant allele, allowing for the genotyping of individual insects. nih.govlstmed.ac.ukplos.org

Primer Introduced Restriction Analysis-PCR (PIRA-PCR): This technique introduces a restriction enzyme site that is dependent on the presence or absence of the mutation, allowing for differentiation of alleles after enzymatic digestion. nih.govlstmed.ac.uk

Amplification Refractory Mutation System (ARMS): A robust variation of AS-PCR that is often more specific under less stringent amplification conditions. nih.govlstmed.ac.uk

Quantitative PCR (qPCR) or real-time PCR (e.g., TaqMan assays): These high-throughput methods use fluorescent probes to detect and quantify the presence of specific alleles in real-time, offering high sensitivity and the ability to process many samples quickly. researchgate.netplos.org

These molecular assays are invaluable for tracking the spread of resistance mutations like L1014F, V1016G, and F1534C in mosquito populations and other pests. nih.govplos.orgnih.gov The information gathered helps in making timely decisions about which insecticides will be effective in a given area. biorxiv.org

Resistance Management Strategies: Academic Research Perspectives

Academic research emphasizes that managing insecticide resistance is critical to preserving the effectiveness of compounds like this compound. The core principle is to minimize the selection pressure exerted by any single insecticide mode of action. ucdavis.edu

Rotation and Alternation Strategies Research

A primary strategy researched for resistance management is the rotation or alternation of insecticides with different modes of action (MoA). ucdavis.edu The goal is to kill pests that may have survived an application of one insecticide class with an insecticide from a different class to which they are still susceptible. This prevents the selection and proliferation of individuals with resistance to a single MoA. ucdavis.edu For pyrethroids (IRAC Group 3A) like this compound, this means rotating with compounds from other groups, such as organophosphates (Group 1B), oxadiazines (Group 22), or others, depending on the target pest and local resistance profile. ucdavis.edu Research has shown that rotating insecticide classes can be a superior strategy to using mixtures for delaying resistance development in some pests. mdpi.com

Integrated Pest Management (IPM) Components in Resistance Mitigation

Monitoring and Thresholds: Using insecticides only when pest populations reach an economic or aesthetic threshold, rather than on a fixed schedule. mdpi.comnih.gov This reduces the number of applications and slows the rate of resistance evolution.

Cultural and Mechanical Controls: Employing practices like crop rotation, sanitation, or physical barriers to reduce pest populations without chemicals. ucdavis.edu

Biological Control: Conserving and encouraging natural enemies (predators and parasitoids) that can help suppress pest populations. ucdavis.edu

Use of Synergists: In some cases, synergists like piperonyl butoxide (PBO) can be used. PBO inhibits certain metabolic enzymes (like P450s), potentially restoring the efficacy of a pyrethroid against a resistant population. nih.govnih.gov Research on PBO-pyrethroid combinations in bed nets has shown improved efficacy against resistant mosquitoes in some, but not all, locations. nih.gov

Selective Application: Spot-treating infested areas instead of broad, blanket applications helps maintain refuges of susceptible insects, which can interbreed with resistant individuals and dilute the frequency of resistance alleles in the population. nih.gov

By integrating these diverse tactics, IPM programs aim to create a more sustainable pest control system where the utility of valuable insecticides like this compound is prolonged. mdpi.com

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 91703 |

| Deltamethrin | 40585 |

| Permethrin | 40326 |

| DDT (Dichlorodiphenyltrichloroethane) | 3036 |

| Bifenthrin | 73729 |

| Tefluthrin | 88523 |

| Piperonyl butoxide | 4829 |

| Clothianidin | 213027 |

| Bendiocarb | 2319 |

| Malathion | 4004 |

| Esfenvalerate | 61085 |

Mechanistic Toxicology and Ecotoxicology Research of D Tetramethrin

Mammalian Toxicology Research (Mechanistic Focus)

Neurotoxicity Pathways and Molecular Targets

While voltage-gated sodium channels are the principal target, research indicates that other molecular targets may also contribute to d-tetramethrin's neurotoxic profile. These secondary targets can include voltage-gated calcium and chloride channels. uni.lu Specifically, research on Type I pyrethroids has demonstrated that tetramethrin (B1681291) can selectively block T-type calcium currents in neuronal cells, with minimal to no effect on L-type currents. uni.lu Furthermore, other receptors such as GABA (gamma-aminobutyric acid) and glutamate (B1630785) receptors have been implicated as potential sites of action for pyrethroids, suggesting a multi-target mechanism of neurotoxicity. uni.lu

Interactive Table: Molecular Targets of this compound Neurotoxicity

| Primary Target | Effect | Consequence |

| Voltage-Gated Sodium Channels | Delays channel closure | Repetitive neuronal firing, hyperexcitability |

| Secondary/Potential Targets | Effect |

| T-Type Voltage-Gated Calcium Channels | Selective blockage |

| GABA Receptors | Altered inhibitory neurotransmission |

| Glutamate Receptors | Altered excitatory neurotransmission |

Genotoxicity and Mutagenicity Mechanisms

The genotoxic and mutagenic potential of this compound has been investigated through various assays, yielding results that suggest a complex profile. Evidence for genotoxicity is conflicting across different studies and testing systems. uni.lu For instance, technical grade tetramethrin was observed to induce unscheduled DNA synthesis (UDS) in cultured human amniotic cells, indicating DNA damage and repair. uni.lu In bacterial assays, tetramethrin showed some genotoxic activity in a fluctuation test using Salmonella typhimurium strain TA97 without metabolic activation, but it did not show mutagenicity in the standard Ames test. uni.lu

Research using the non-target organism Drosophila melanogaster provides further insight into the mechanistic basis of tetramethrin's genotoxicity. In the Somatic Mutation and Recombination Test (SMART), tetramethrin did not significantly increase the frequency of single mutant spots but did induce a significant number of twin spots. nih.govflybase.org This finding suggests that at high concentrations, tetramethrin's primary genotoxic effect is the induction of mitotic recombination rather than point mutations. nih.govflybase.org However, in the Comet assay performed on Drosophila hemocytes, tetramethrin did not cause a significant increase in DNA damage. flybase.orgnih.gov

Interactive Table: Summary of this compound Genotoxicity Research Findings

| Test System | Assay | Finding | Implied Mechanism |

| Human amniotic cells | Unscheduled DNA Synthesis (UDS) | Positive | DNA Damage/Repair |

| Salmonella typhimurium TA97 | Fluctuation Test | Positive (without metabolic activation) | Genotoxicity |

| Salmonella typhimurium | Ames Test | Negative | Non-mutagenic (in this system) |

| Drosophila melanogaster | Wing SMART | Positive (twin spots) | Mitotic Recombination |

| Drosophila melanogaster | Comet Assay (hemocytes) | Negative | No significant DNA strand breakage |

Developmental and Reproductive Toxicity Mechanisms

Mechanistic research into the developmental and reproductive toxicity of this compound points towards multiple pathways. In a 2-generation reproductive study in rats, exposure to tetramethrin resulted in decreased body weight in both parental animals and their pups, suggesting a potential impact on growth and development. nih.gov

Studies using the Drosophila melanogaster model have demonstrated a dose-dependent decrease in fecundity following tetramethrin exposure, indicating a direct effect on reproductive output. flybase.orgnih.gov In aquatic models, such as the zebrafish (Danio rerio), exposure to this compound during embryonic stages led to a range of developmental defects, including decreased heart rate, shorter body length, and increased apoptosis in embryonic cells. flybase.org The underlying mechanism for these effects is linked to the induction of oxidative stress and the abnormal expression of apoptosis-related genes like p53, Bax, and Bcl-2. flybase.org Furthermore, tetramethrin exposure in zebrafish can result in hormonal imbalances, which may lead to reproductive toxicity. nih.gov

Immunotoxicity Research at Cellular and Molecular Levels

Research at the cellular and molecular level indicates that this compound can modulate the immune system. In oral dosing studies with rodents, some pyrethroids have been shown to suppress the cellular immune response and cause thymus atrophy, although the direct relevance to human exposure is not fully established. uni.lu

More specific mechanistic insights come from studies on zebrafish. Exposure to this compound led to a significant decrease in the numbers of key immune cells, specifically macrophages and neutrophils. flybase.org At the molecular level, this was accompanied by the upregulation of pro-inflammatory genes, including IL-8, IFN-γ, IL-6, and TNF-α, and the downregulation of the anti-inflammatory gene IL-10. flybase.org This suggests that this compound can disrupt the balance of the immune response, potentially leading to an inflammatory state. Interestingly, the immunotoxic effects can be complex; one study noted that low concentrations of the (+)-tetramethrin enantiomer activated the zebrafish immune system, while higher concentrations were detrimental, leading to a reduced immune response. nih.gov

Endocrine Disrupting Potential Research (Mechanistic)

This compound has been investigated for its potential to interfere with the endocrine system, with research pointing to effects on multiple hormonal axes. In vitro studies have demonstrated that tetramethrin, among other pyrethroids, can exert an antagonistic action on the thyroid hormone receptor, thereby potentially impeding the thyroid hormone axis. nih.gov

The potential for estrogenic disruption has also been explored. A study assessing the estrogenic and androgenic activities of tetramethrin in vitro and in vivo provided evidence of its endocrine-disrupting capabilities. uni.lu Research in zebrafish further supports this, suggesting that tetramethrin can induce hormonal imbalances and produce estrogenic disruptive effects. nih.gov The mechanism for this is believed to involve the differential binding of its enantiomers to estrogen receptors. nih.gov This enantioselectivity highlights the importance of stereochemistry in the endocrine-disrupting potential of chiral pesticides like tetramethrin.

Aquatic Ecotoxicology Research (Mechanistic Focus)

This compound is recognized as being highly toxic to aquatic organisms, particularly fish. uni.lu Its toxicity is influenced by environmental factors, notably temperature, with the compound being more toxic in cooler water. uni.lu

Mechanistic studies using the zebrafish (Danio rerio) model have provided significant insights into the ecotoxicology of this compound. Exposure during embryonic development can lead to severe toxic effects, including hatching inhibition, teratogenicity, and cardiac looping failure. nih.govwikipedia.orgnih.gov The toxicity exhibits enantioselectivity, with the (+)-trans-tetramethrin enantiomer often being more potent than the racemate or the (-)-trans-tetramethrin (B12781773) enantiomer. nih.gov This is partly explained by the selective bioconcentration of the (+)-enantiomer in zebrafish tissues. nih.gov

At the molecular and cellular level, this compound induces significant oxidative stress. This is characterized by an increase in reactive oxygen species (ROS) content and malondialdehyde (MDA) levels, coupled with altered activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). flybase.org The induction of oxidative stress is a key mechanism leading to further cellular damage, including apoptosis. This is evidenced by the abnormal expression of crucial apoptosis-regulating genes such as p53, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic). flybase.org Furthermore, this compound exposure triggers hepatotoxicity and immunotoxicity in zebrafish, marked by a decrease in immune cell populations (macrophages and neutrophils) and a dysregulation of pro- and anti-inflammatory cytokine genes. flybase.org The primary neurotoxic mechanism, similar to mammals, involves the disruption of voltage-gated sodium channels. uni.lu

Interactive Table: Mechanistic Ecotoxicology of this compound in Zebrafish

| Toxicological Endpoint | Observed Effect | Underlying Mechanism |

| Developmental Toxicity | Hatching inhibition, teratogenicity, cardiac defects | Enantioselective bioconcentration, Apoptosis |

| Hepatotoxicity | Liver damage | Oxidative Stress, Cell Proliferation Inhibition |

| Neurotoxicity | Not specified in detail, but expected | Disruption of sodium channels and GABA-A receptors |

| Immunotoxicity | Reduced macrophages/neutrophils, inflammation | Dysregulation of inflammatory cytokine genes |

| Oxidative Stress | Increased ROS and MDA, altered enzyme activity | Disruption of cellular antioxidant defense |

| Apoptosis | Increased programmed cell death | Upregulation of p53 and Bax, downregulation of Bcl-2 |

Impacts on Non-Target Aquatic Invertebrates (e.g., Daphnia, Chironomids) - Molecular Mechanisms

This compound, like other pyrethroid insecticides, demonstrates significant toxicity to non-target aquatic invertebrates. researchgate.net The primary molecular mechanism of this toxicity is the disruption of the nervous system. researchgate.net Pyrethroids act as potent neurotoxins by targeting voltage-gated sodium channels (VGSCs) in nerve cell membranes. researchgate.netresearchgate.net

The binding of this compound to these channels modifies their gating kinetics. Specifically, it prolongs the opening of the sodium channels, leading to a persistent influx of sodium ions. researchgate.net This disrupts the normal transmission of nerve impulses, causing hyperexcitation of the nervous system, which manifests as tremors, paralysis, and ultimately death in susceptible invertebrates. researchgate.netresearchgate.net This mode of action is not species-specific to target pests and therefore affects a broad range of invertebrates that possess these neural pathways. researchgate.net

Research on invertebrates like the freshwater cladoceran Daphnia magna and midge larvae (Chironomus sp.) has been crucial in understanding these effects. Studies have shown that exposure to pyrethroids can lead to behavioral changes, such as alterations in swimming activity and feeding rates, which are direct consequences of neurotoxicity. researchgate.net In Daphnia, pyrethroids can suppress thoracic limb activity, which is essential for both locomotion and feeding. researchgate.net While direct molecular studies on this compound in these specific organisms are detailed in the broader context of pyrethroids, the fundamental mechanism remains the modulation of sodium channels. herts.ac.uk Investigations into sublethal effects on Chironomus larvae have explored changes in gene transcription and enzyme activities as early indicators of toxicant exposure. csic.es

Fish Toxicity Mechanisms (e.g., Gill Histopathology, Neuroendocrine Disruption)

Fish are exceptionally sensitive to this compound and other pyrethroids. sci-hub.sewho.int The toxicity manifests through several interconnected molecular and physiological mechanisms, primarily initiated by neurotoxicity.

Neurotoxicity: The principal mechanism is the interference with voltage-gated sodium channels in the nervous system of fish, which is analogous to the effect in insects. sci-hub.se This disruption leads to hyperexcitability, convulsions, and can be lethal.

Gill Histopathology and Oxidative Stress: The gills are a primary site of toxicant uptake and effect. Exposure to pyrethroids like this compound can induce significant histopathological changes in the gills, including epithelial lifting, lamellar fusion, and necrosis. These physical damages impair respiratory function and ion exchange. At the molecular level, this is often linked to the induction of oxidative stress. Pyrethroids have been shown to generate reactive oxygen species (ROS) in fish tissues, leading to lipid peroxidation and damage to cellular components. sci-hub.semdpi.com The resulting oxidative damage can trigger apoptosis (programmed cell death) in gill cells. sci-hub.se

Neuroendocrine Disruption: There is growing evidence that pyrethroids, including tetramethrin, can act as endocrine-disrupting chemicals (EDCs) in fish. researchgate.net They can interfere with the hypothalamus-pituitary-gonadal (HPG) axis, which regulates reproduction. researchgate.net Studies on other pyrethroids have demonstrated the ability to alter the transcription of crucial genes within this axis. For example, exposure to cypermethrin (B145020) has been found to induce the transcription of estrogen-related genes, such as vtg1 and vtg2, in the liver of male zebrafish, indicating an estrogenic effect. nih.gov Such disruptions can lead to impaired reproductive development and function.

A study on zebrafish embryos exposed to a binary mixture of this compound and cyphenothrin (B1669663) identified distinct developmental toxicities, including coagulation of the embryo, lack of somite formation, and failure of heartbeat development, highlighting the severe impact on early life stages. researchgate.net

Algal and Plant Toxicity Mechanisms

Current research and regulatory assessments indicate a significant data gap regarding the specific toxicological mechanisms of this compound in algae and aquatic plants. epa.govepa.gov The primary insecticidal mode of action for this compound is as a neural toxin that targets sodium channels. epa.gov Since plants and algae lack a nervous system, they are not susceptible to this specific mechanism. epa.gov